molecular formula C11H12O3 B2466385 2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid CAS No. 2248282-52-0

2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid

Cat. No.: B2466385
CAS No.: 2248282-52-0
M. Wt: 192.214
InChI Key: AOGMXEZBXULWMP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid can be achieved through several methods. One common approach involves the oxidation of furan derivatives using reagents like potassium permanganate . The reaction typically requires controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-(1,3-dihydro-2-benzofuran-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7(11(12)13)10-9-5-3-2-4-8(9)6-14-10/h2-5,7,10H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGMXEZBXULWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2=CC=CC=C2CO1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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